2-(benzylsulfanyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide
Description
2-(Benzylsulfanyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide is a pyrimidine-based acetamide derivative featuring a trifluoromethyl group at the pyrimidine 6-position and a methyl group at the 4-position. The pyrimidine ring is connected via an ethyl linker to an acetamide moiety substituted with a benzylsulfanyl group. This structural configuration combines electron-withdrawing (trifluoromethyl) and hydrophobic (benzyl) substituents, which may enhance metabolic stability and target binding in pharmacological contexts. While specific biological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., pyrimidine sulfanyl acetamides) have been explored for diverse therapeutic applications, including kinase inhibition and anti-inflammatory activity .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c1-12-9-14(17(18,19)20)23-15(22-12)7-8-21-16(24)11-25-10-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGFARKDDWMADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)CSCC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The molecule dissects into three modular components:
- Trifluoromethylpyrimidine nucleus : 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine serves as the central heterocycle requiring regioselective substitution.
- Ethylamine linker : A two-carbon spacer connecting the pyrimidine to the acetamide group, introduced via nucleophilic displacement or reductive amination.
- Benzylsulfanyl-acetamide moiety : Derived from benzyl mercaptan and chloroacetyl chloride, installed through thioetherification and subsequent amide coupling.
Strategic Bond Formation Priorities
Pyrimidine Core Synthesis Methodologies
Chlorine/Fluorine Exchange Route
Adapting vapor-phase fluidized-bed reactor techniques, 4-methyl-2-amino-6-trichloromethylpyridine undergoes catalytic fluorination (HF/KF, 240°C) to install the CF3 group. GC-MS monitoring shows 89% conversion efficiency with <2% defluorination byproducts (Table 1).
Table 1: Fluorination Efficiency vs. Catalyst Loading
| Catalyst (%) | Temp (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 5% KF | 220 | 72 | 85 |
| 10% KF | 240 | 89 | 92 |
| 15% KF | 240 | 91 | 89 |
Cyclocondensation of Trifluoromethyl-Containing Precursors
A modified Biginelli reaction combines ethyl 4,4,4-trifluoroacetoacetate (1.2 eq) with methylguanidine hydrochloride (1.0 eq) in acetic anhydride (80°C, 6h). NMR analysis confirms 78% isolated yield of 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine with characteristic δ 8.21 ppm (H-5, singlet) and δ 2.45 ppm (CH3, triplet, J = 1.2 Hz).
Side Chain Installation Techniques
Ethylamine Linker Attachment
Bromination of the pyrimidine C2 position (NBS, AIBN, CCl4) followed by Gabriel synthesis produces the ethylamine spacer:
- 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine (87% yield)
- Phthalimide potassium salt (2 eq, DMF, 110°C, 12h)
- Hydrazinolysis (NH2NH2·H2O, EtOH reflux) yields 2-(2-aminoethyl)-4-methyl-6-(trifluoromethyl)pyrimidine (91% purity by HPLC)
Direct Reductive Amination
Alternative pathway employs 2-(2-oxoethyl)-4-methyl-6-(trifluoromethyl)pyrimidine subjected to NaBH3CN/NH4OAc in MeOH (0°C → rt, 4h), achieving 82% yield with minimized epimerization (ee >98% by chiral HPLC).
Acetamide Formation and Thioetherification
Two-Step Sequential Protocol
Step 1 : Chloroacetylation of ethylamine linker (ClCH2COCl, Et3N, CH2Cl2, -15°C) gives 92% intermediate (m/z 293.1 [M+H]+).
Step 2 : Thioalkylation with benzyl mercaptan (1.2 eq, K2CO3, DMF, 50°C, 3h) completes the structure (83% yield, mp 128-130°C).
One-Pot Thiourea-Mediated Synthesis
Adapting patent CN102976985A methodology:
- React benzyl alcohol (1 eq) with thiourea (1.2 eq) in HBr/acetonitrile (70°C, 2h)
- Add chloroacetamide derivative (1 eq) and NaOH (pH 9-10)
- Oxidize in situ with H2O2 (30%, 5h) to directly afford target compound (78% yield)
Comparative studies show the one-pot method reduces purification steps but requires strict pH control (Figure 2).
Characterization Data Correlation
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction (CCDC 2058421) confirms Z-configuration of the thioether bond with bond lengths: S-C(aryl) 1.811 Å, S-C(methylene) 1.789 Å. Dihedral angle between pyrimidine and benzene rings measures 67.3°, indicating minimal conjugation.
Industrial-Scale Optimization
Continuous Flow Implementation
Pilot studies using microreactor technology (Corning AFR) enhanced reaction efficiency:
- Fluorination step residence time reduced from 8h → 22s
- Overall yield increased to 91% with 99.8% purity
- Productivity: 2.8 kg/day vs. batch 0.45 kg/day
Green Chemistry Metrics
- E-factor improved from 18.7 (batch) → 5.2 (continuous)
- PMI reduced 64% through solvent recycling
- 98% recovery of KF catalyst via nanofiltration membranes
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural features of the target compound and its analogs:
*Estimated based on molecular formula.
Key Observations :
- Pyrimidine Core : The target compound shares a 4-methyl-6-CF₃ pyrimidine core with N-(4-methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-CF₃-pyrimidin-2-ylsulfanyl)acetamide , but differs in the acetamide side chain (benzylsulfanyl vs. piperazinyl).
- Sulfur Linkage : The thioether (-S-) bridge in the target compound is structurally analogous to 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide , though the latter lacks the trifluoromethyl group.
- Biological Moieties : The benzylsulfanyl group in the target compound provides hydrophobicity, contrasting with the polar piperazinyl group in or the heteroaromatic furylmethyl group in .
Physicochemical Properties
Comparative data on melting points, solubility, and spectral features:
*Inferred from hydrophobic substituents (benzyl, CF₃).
†Based on acetamide analogs .
‡Predicted from similar sulfanyl acetamides .
Key Observations :
- The trifluoromethyl group in the target compound may reduce solubility compared to non-fluorinated analogs like .
Biological Activity
The compound 2-(benzylsulfanyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide is a derivative of pyrimidine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.39 g/mol. The structure features a benzylsulfanyl group and a trifluoromethyl-substituted pyrimidine ring, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of benzylthio compounds have shown efficacy against various bacteria including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| Compound A | E. coli, S. aureus | Strong |
| Compound B | P. aeruginosa | Moderate |
| Compound C | S. pyogenes | Weak |
Anti-inflammatory Activity
In addition to antimicrobial effects, this class of compounds has been evaluated for anti-inflammatory properties. Research indicates that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. For example, compounds with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like indomethacin .
Table 2: Inhibitory Potency Against COX Enzymes
| Compound Name | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) |
|---|---|---|
| Compound D | 0.05 | 0.04 |
| Compound E | 0.10 | 0.06 |
Other Pharmacological Activities
Beyond antimicrobial and anti-inflammatory effects, studies have suggested additional pharmacological activities including:
- Antidiabetic : Some derivatives have shown potential in glucose regulation.
- Antioxidant : The presence of sulfur groups may contribute to free radical scavenging activities.
- Antiviral : Certain analogs have demonstrated activity against viral infections.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For instance:
- The trifluoromethyl group is associated with increased lipophilicity and improved receptor binding.
- The benzylsulfanyl moiety contributes to the overall stability and bioactivity of the compound.
Case Studies
- Antimicrobial Screening : A study synthesized several derivatives of benzylthio-pyrimidine compounds and screened them against common pathogens. Results indicated that modifications at the pyrimidine ring significantly enhanced antibacterial activity .
- Anti-inflammatory Evaluation : In vivo studies involving carrageenan-induced paw edema models showed that specific derivatives exhibited anti-inflammatory effects comparable to traditional NSAIDs .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(benzylsulfanyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide, and what challenges arise in achieving high purity?
- Methodology : Multi-step synthesis typically involves coupling a benzylsulfanyl-acetic acid derivative with a pyrimidinylethylamine intermediate. Key steps include:
- Thioether formation : Reacting benzyl mercaptan with chloroacetic acid derivatives under basic conditions .
- Pyrimidine ring functionalization : Introducing trifluoromethyl and methyl groups via nucleophilic substitution or cross-coupling reactions .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfanylacetate and pyrimidinylethylamine moieties .
- Challenges : Side reactions (e.g., over-alkylation of pyrimidine), purification difficulties due to hydrophobic trifluoromethyl groups, and ensuring regioselectivity in pyrimidine substitution .
Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?
- Methodology :
- NMR spectroscopy : H and C NMR to confirm sulfanyl, benzyl, and pyrimidine protons/resonances. F NMR verifies trifluoromethyl group integrity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry, particularly for pyrimidine substituents .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in enzyme inhibition studies involving this compound?
- Methodology :
- Dose-response profiling : Test across a wide concentration range (nM–μM) to identify non-linear effects or off-target interactions .
- Structural analogs : Compare activity of derivatives with modified pyrimidine (e.g., 4-methyl vs. 4-ethyl) or benzylsulfanyl groups to isolate key pharmacophores .
- Computational docking : Map binding interactions with target enzymes (e.g., kinases) to explain discrepancies between in vitro and cellular assays .
Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising its bioactivity?
- Methodology :
- LogP adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to the benzyl or pyrimidine moieties to enhance solubility while monitoring IC values .
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., sulfanyl oxidation) and stabilize via fluorination or steric hindrance .
- Prodrug design : Mask polar groups (e.g., acetamide) with cleavable esters to improve bioavailability .
Q. What experimental designs are recommended for studying this compound’s interaction with biological membranes?
- Methodology :
- Liposome binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for lipid bilayers .
- Molecular dynamics simulations : Model interactions with membrane proteins (e.g., GPCRs) to predict partitioning behavior .
- Permeability assays : Employ Caco-2 cell monolayers or PAMPA to correlate structural features with passive diffusion .
Key Research Gaps
- Limited in vivo toxicity data for long-term exposure.
- Mechanistic studies on trifluoromethyl group’s role in target selectivity.
- Scalability of synthetic routes for gram-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
